molecular formula C22H15F2NO3S B2760020 1-Benzyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 866809-91-8

1-Benzyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2760020
CAS No.: 866809-91-8
M. Wt: 411.42
InChI Key: GMYIHJDXLLIQBZ-UHFFFAOYSA-N
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Description

1-Benzyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C22H15F2NO3S and its molecular weight is 411.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies and Applications

  • Diastereoselective Synthesis Techniques : Research into tetrahydroquinoline-containing compounds, like the bridged benzothiaoxazepine-1,1-dioxides, involves complex synthesis techniques that are diastereoselective. These methods use readily available N-aryl-2-fluorobenzenesulfonamides, showing the potential for creating structurally complex and functionally diverse compounds for various applications in organic chemistry and potentially pharmaceuticals (Borgohain et al., 2017).

  • Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries : The development of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation highlights the compound's role in synthesizing valuable chemical entities. These entities are crucial for the pharmaceutical and agrochemical industries, demonstrating the broad applicability of fluorine chemistry in enhancing the activity and selectivity of bioactive molecules (Wu et al., 2017).

  • Ligand-Free Iron-Catalyzed Aminations : The iron-catalyzed benzylic C-H amination of methylarenes to produce benzylic amines showcases a green chemistry approach. This method emphasizes the significance of using non-noble metal catalysts for synthesizing key structural motifs in drugs, pointing to environmentally friendly and cost-effective synthetic strategies (Bao et al., 2019).

  • Growth Inhibitory Activities on Hepatocellular Carcinoma : Studies on benzylideneindolinone derivatives, including modifications to enhance physicochemical profiles and biological activity, reveal the therapeutic potential of structurally related compounds. These modifications are aimed at improving solubility and efficacy, particularly in cancer treatment, demonstrating the compound's relevance in medicinal chemistry research (Chen et al., 2015).

  • Photophysical Properties and Fluorescence Applications : The study of solvent-dependent fluorescence emission in nitrogen-containing fluorophores suggests potential applications in materials science. These compounds, exhibiting unique photophysical properties, could be used in the development of novel fluorescent materials or sensors (Tamuly et al., 2006).

Properties

IUPAC Name

1-benzyl-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2NO3S/c23-16-6-9-18(10-7-16)29(27,28)21-14-25(13-15-4-2-1-3-5-15)20-11-8-17(24)12-19(20)22(21)26/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYIHJDXLLIQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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